molecular formula C11H9ClN2O B1356992 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile CAS No. 930298-99-0

1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile

Cat. No. B1356992
M. Wt: 220.65 g/mol
InChI Key: OKPAZZYGDHLPBU-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of pyrazoline, a related compound, was performed via a one-pot three-component reaction under microwave irradiation4. However, the specific synthesis process for “1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile” is not readily available in the literature456.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. However, the specific molecular structure analysis for “1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile” is not readily available in the literature576.



Chemical Reactions Analysis

The chemical reactions involving “1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile” are not well-documented in the literature. However, similar compounds have been studied for their reactivity and the mechanisms of their reactions489.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. However, the specific physical and chemical properties for “1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile” are not readily available in the literature6121314.


Scientific Research Applications

1. Anti-allergic Activities

  • Application Summary: A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities. These derivatives exhibited significant effects on both allergic asthma and allergic itching .
  • Methods of Application: The target compounds were designed and synthesized. Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
  • Results: Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .

2. Serotonin Receptor Agonist

  • Application Summary: 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist. It is also used as a pharmaceutical intermediate .
  • Methods of Application: The compound is used directly as a serotonin receptor agonist. It is soluble in water .
  • Results: The compound has been found to be effective as a serotonin receptor agonist, but specific quantitative data or statistical analyses were not provided .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. However, the specific safety and hazards for “1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile” are not readily available in the literature151617.


Future Directions

The future directions for the study of “1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields818.


properties

IUPAC Name

1-(4-chlorophenyl)-2-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-9-1-3-10(4-2-9)14-6-5-8(7-13)11(14)15/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPAZZYGDHLPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229556
Record name 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile

CAS RN

930298-99-0
Record name 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930298-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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